molecular formula C22H23F3N2O2 B2527474 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2109252-91-5

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2527474
CAS No.: 2109252-91-5
M. Wt: 404.433
InChI Key: AJBGOKXCZFHCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane (tropane) core, a pyridin-4-yloxy substituent at position 3, and a 4-(trifluoromethyl)phenyl propan-1-one moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing properties, which may improve membrane permeability and resistance to oxidative metabolism . While its exact pharmacological profile remains under investigation, analogs of 8-azabicyclo[3.2.1]octane derivatives are frequently explored for central nervous system (CNS) targeting, antimicrobial activity, or kinase inhibition .

Properties

IUPAC Name

1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c23-22(24,25)16-4-1-15(2-5-16)3-8-21(28)27-17-6-7-18(27)14-20(13-17)29-19-9-11-26-12-10-19/h1-2,4-5,9-12,17-18,20H,3,6-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGOKXCZFHCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. Starting from simpler organic molecules, these steps may include:

  • Formation of the azabicyclic core through cyclization reactions.

  • Introduction of the pyridin-4-yloxy group via nucleophilic substitution or other coupling reactions.

  • Addition of the 3-(4-(trifluoromethyl)phenyl)propan-1-one moiety through Friedel-Crafts acylation or related methodologies.

Industrial Production Methods

Scaling up to industrial production would involve optimizing these reactions for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and use of catalytic processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo several types of reactions:

  • Oxidation: Potential conversion of the alcohol groups into carbonyl compounds.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Nucleophilic or electrophilic substitutions, depending on the functional groups involved.

Common Reagents and Conditions

Reagents like hydrogen gas (for reduction), strong acids/bases (for substitution reactions), and oxidizing agents (such as potassium permanganate) are commonly used. Reaction conditions vary but typically involve controlled temperatures and pressures, along with solvents that facilitate the desired transformations.

Major Products Formed

The specific products formed depend on the nature of the reactions undertaken. For instance:

  • Oxidation: Conversion to ketones or aldehydes.

  • Reduction: Formation of alcohols.

  • Substitution: Different functionalized derivatives based on the substituents introduced.

Scientific Research Applications

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has broad applications:

  • Chemistry: Used as a precursor or intermediate in organic synthesis.

  • Biology: Investigated for its interactions with biological macromolecules.

  • Medicine: Potential therapeutic uses, particularly in targeting neurological pathways.

  • Industry: Applied in the development of specialized materials or pharmaceuticals.

Mechanism of Action

The Mechanism of Effects

The compound's mechanism of action involves binding to specific molecular targets, potentially including receptors or enzymes. This interaction can modulate biological pathways, influencing cellular activities and biological responses.

Molecular Targets and Pathways

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one may target neurotransmitter receptors in the brain, thereby affecting signal transmission and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 8-azabicyclo[3.2.1]octane - 3-(Pyridin-4-yloxy)
- 3-(4-(Trifluoromethyl)phenyl propan-1-one
C₁₇H₁₈F₃NO 309.33 Enhanced metabolic stability due to -CF₃; pyridin-4-yloxy may optimize π-π stacking in receptor binding. Stereochemistry (1R,5S) critical for activity .
1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(Trifluoromethyl)phenyl)propan-1-one 8-azabicyclo[3.2.1]oct-2-ene - 3-(4-(Trifluoromethyl)phenyl propan-1-one C₁₇H₁₈F₃NO 309.33 Double bond in bicyclo ring may reduce conformational flexibility, potentially altering target selectivity. Lacks pyridyloxy group.
3-(4-Chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 8-azabicyclo[3.2.1]octane - 3-(Pyridin-2-yloxy)
- 4-Chloro-3-methylphenyl propan-1-one
C₂₂H₂₅ClN₂O₂ 384.90 Pyridin-2-yloxy substituent may favor hydrogen bonding vs. π-π interactions. Chlorine and methyl groups increase hydrophobicity but may reduce metabolic stability.
(1R,5S)-8-(2-Fluoro-4-Nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one - 2-Fluoro-4-nitrophenyl C₁₃H₁₂FN₂O₃ 278.25 Nitro and fluorine groups enhance electrophilicity, potentially useful as an intermediate for oxazolidinone antibiotics. Racemic mixture reduces stereochemical specificity.

Structural and Functional Insights

Substituent Effects: Pyridin-4-yloxy vs. Pyridin-2-yloxy: The position of the pyridyloxy group influences binding interactions. -CF₃ vs. -Cl/-CH₃: The trifluoromethyl group in the target compound offers greater electronegativity and lipophilicity compared to chloro-methyl substituents, which could enhance blood-brain barrier penetration .

Stereochemical Considerations :

  • The (1R,5S) configuration in the target compound contrasts with racemic mixtures (e.g., ), which often exhibit reduced efficacy due to enantiomeric competition .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic aromatic substitution (SNAr), similar to the method described for (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one (DMF, K₂CO₃, 100°C) . However, asymmetric synthesis or chiral resolution is required to achieve the desired (1R,5S) stereochemistry.

Pharmacological Potential: Compounds with 8-azabicyclo[3.2.1]octane cores are frequently investigated for CNS applications (e.g., dopamine reuptake inhibition) or antimicrobial activity (e.g., oxazolidinone precursors) . The target compound’s -CF₃ group may position it as a candidate for prolonged half-life in vivo.

Biological Activity

The compound 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one represents a novel class of organic molecules with potential applications in medicinal chemistry and pharmacology. Its unique bicyclic structure, featuring a pyridinyl moiety and a trifluoromethyl-substituted phenyl group, facilitates diverse biological interactions, making it a subject of interest for therapeutic development.

Chemical Structure

The compound's structure can be visualized as follows:

Chemical Structure C19H22F3N2O2\text{Chemical Structure }C_{19}H_{22}F_{3}N_{2}O_{2}

This structure is characterized by:

  • A bicyclic azabicyclo[3.2.1]octane core.
  • A pyridin-4-yloxy group that enhances its interaction with biological targets.
  • A propanone moiety that contributes to its overall reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. The mechanism involves:

  • Binding Affinity : The compound binds selectively to molecular targets, modulating their activity.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .

Biological Activity and Therapeutic Applications

Research indicates that the compound exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory Properties

The inhibition of NAAA leads to increased levels of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic effects. This mechanism has been supported by in vitro and in vivo studies demonstrating the efficacy of related azabicyclic compounds in managing inflammation .

Analgesic Effects

Due to its action on pathways involved in pain modulation, this compound may serve as a potential analgesic agent. The ability to enhance PEA levels suggests a promising avenue for pain management therapies.

Structure-Activity Relationship (SAR)

The development of SAR studies has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in the substituents on the phenyl ring significantly affect the inhibitory potency against NAAA .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • NAAA Inhibition Study :
    • A study identified novel azabicyclic compounds with high selectivity for NAAA, showing IC50 values in the low nanomolar range (e.g., 0.042 μM) for some derivatives . This highlights the potential for developing highly effective anti-inflammatory drugs based on this scaffold.
  • Comparative Analysis :
    • In comparative studies, similar azabicyclic compounds demonstrated varying degrees of activity against different targets, emphasizing the need for tailored modifications to achieve desired therapeutic outcomes .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 Value (μM)Biological Activity
ARN19689NAAA0.042High anti-inflammatory
Compound XFAAH0.655Moderate analgesic
Compound YAC30Low inhibition

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
ParaMethylIncreased potency
MetaEthoxyDecreased potency
OrthoHydroxyVariable effect

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound?

Answer:
The synthesis involves multi-step strategies focusing on constructing the 8-azabicyclo[3.2.1]octane core and introducing functional groups. Key steps include:

  • Formation of the bicyclic amine : Cyclization reactions under controlled conditions (e.g., high-pressure reactors for stereochemical control) .
  • Functionalization : Nucleophilic substitution at the 3-position of the bicyclic system with pyridin-4-yloxy groups, followed by coupling with 4-(trifluoromethyl)phenyl propan-1-one via ketone or amide bond formation .
  • Purification : Use of high-performance liquid chromatography (HPLC) or recrystallization to isolate enantiomerically pure products .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves the stereochemistry of the bicyclic core and substituent orientation (e.g., β = 97.391° in monoclinic crystal systems) .
  • NMR spectroscopy : Confirms regioselectivity of substitutions (e.g., pyridinyloxy group integration at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H22F3N2O2) and isotopic patterns .

Basic: How do structural features influence reactivity and stability?

Answer:

  • Bicyclic rigidity : The 8-azabicyclo[3.2.1]octane core restricts conformational flexibility, enhancing stereochemical stability but limiting nucleophilic attack at the bridgehead nitrogen .
  • Electron-withdrawing groups : The trifluoromethylphenyl moiety increases electrophilicity at the ketone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Pyridinyloxy group : Participates in π-π stacking interactions, influencing solubility and crystallinity .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity?

Answer:

  • Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry at the 1R,5S positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and selectivity for the desired diastereomer .
  • Temperature gradients : Lower temperatures (−20°C to 0°C) reduce racemization during coupling steps .

Advanced: How should contradictory bioactivity data in enzyme inhibition assays be resolved?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing pyridinyloxy with triazoles) to isolate contributions to activity .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, distinguishing true inhibition from assay artifacts .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Advanced: What computational methods predict biological target engagement?

Answer:

  • Molecular docking : Simulate binding poses in active sites of targets (e.g., kinases or GPCRs) using software like AutoDock Vina, prioritizing hydrophobic interactions with the trifluoromethylphenyl group .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) to identify residues critical for hydrogen bonding (e.g., pyridinyloxy with Asp113 in a kinase target) .
  • Pharmacophore modeling : Map electrostatic and steric features to screen databases (e.g., ChEMBL) for analogous targets .

Advanced: How can regioselectivity challenges in derivatization be addressed?

Answer:

  • Protecting group strategies : Temporarily block reactive sites (e.g., tertiary amine with Boc groups) during functionalization of the bicyclic core .
  • Directed ortho-metalation : Use lithium bases to selectively deprotonate positions adjacent to the pyridinyloxy group for halogenation .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .

Advanced: What strategies mitigate solubility limitations in in vivo studies?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ketone moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability and reduce plasma protein binding .
  • Co-crystallization : Co-formulate with cyclodextrins to stabilize the compound in physiological buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.